molecular formula C11H9NO3 B031764 5-Methyl-2-phenyloxazole-4-carboxylic acid CAS No. 18735-74-5

5-Methyl-2-phenyloxazole-4-carboxylic acid

Cat. No.: B031764
CAS No.: 18735-74-5
M. Wt: 203.19 g/mol
InChI Key: YABCPNYCFFUVNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-2-phenyloxazole-4-carboxylic acid: is an organic compound with the molecular formula C11H9NO3 It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-phenyloxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-phenylacetic acid with acetic anhydride and phosphorus pentoxide to form the oxazole ring. The reaction conditions usually require heating under reflux for several hours to ensure complete cyclization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The compound is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-2-phenyloxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like or to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as or .

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the phenyl ring and the oxazole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like or for electrophilic substitution.

Major Products Formed:

    Oxidation: Formation of oxazole derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced oxazole derivatives.

    Substitution: Formation of halogenated oxazole derivatives.

Scientific Research Applications

Chemistry: 5-Methyl-2-phenyloxazole-4-carboxylic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine: The compound’s derivatives are explored for their therapeutic potential. They may act as enzyme inhibitors or receptor modulators, contributing to the development of new medications.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it valuable in the design of novel polymers and advanced materials.

Mechanism of Action

The mechanism of action of 5-Methyl-2-phenyloxazole-4-carboxylic acid and its derivatives depends on their specific applications. In medicinal chemistry, these compounds may interact with molecular targets such as enzymes or receptors. For example, they may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved can vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

  • 2-Phenyloxazole-4-carboxylic acid
  • 5-Methyl-2-phenylthiazole-4-carboxylic acid
  • 5-Methyl-2-phenylimidazole-4-carboxylic acid

Comparison: 5-Methyl-2-phenyloxazole-4-carboxylic acid is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties. Compared to 2-Phenyloxazole-4-carboxylic acid, the methyl group at the 5-position enhances its reactivity and potential biological activity. The thiazole and imidazole analogs have sulfur and nitrogen atoms, respectively, which can alter their electronic properties and reactivity.

Properties

IUPAC Name

5-methyl-2-phenyl-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-7-9(11(13)14)12-10(15-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YABCPNYCFFUVNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90312482
Record name 5-methyl-2-phenyloxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90312482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18735-74-5
Record name 18735-74-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=255239
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-methyl-2-phenyloxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90312482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.